molecular formula C14H16ClNO3S B2703285 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide CAS No. 1226444-22-9

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B2703285
CAS No.: 1226444-22-9
M. Wt: 313.8
InChI Key: DELHBLLUNCFBRG-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S and its molecular weight is 313.8. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives, including those related to 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide, have been investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. A study highlighted the synthesis of mixed-ligand copper(II)-sulfonamide complexes and evaluated their interaction with DNA and antiproliferative activity against tumor cells. These complexes showed potential in inducing cell death mainly by apoptosis, with varying efficiencies depending on their DNA binding affinity and ability to inflict DNA damage (González-Álvarez et al., 2013).

Hypoxia Inducible Factor-1 Pathway Inhibition

Another research avenue explores sulfonamide analogs for their role as inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a critical regulator of tumor growth and angiogenesis. A study on the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed that these compounds could significantly inhibit the HIF-1 pathway, suggesting their utility as anti-cancer agents (Mun et al., 2012).

Gold(I)-Catalyzed Synthesis

The versatility of sulfonamide derivatives extends into synthetic chemistry, where a gold(I)-catalyzed cascade reaction has been employed to obtain highly substituted N-(furan-3-ylmethylene)benzenesulfonamides. This methodology leverages a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with group migration capabilities (Wang et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Further, the synthesis of quinoline attached-furan-2(3H)-ones, incorporating sulfonamide groups, has demonstrated significant anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastrointestinal toxicity and lipid peroxidation, highlighting their potential in therapeutic applications (Alam et al., 2011).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have also been explored for their inhibitory effects on carbonic anhydrases, enzymes implicated in various physiological and pathological processes. New dibenzenesulfonamides were synthesized and showed significant inhibition of tumor-associated carbonic anhydrase isoenzymes, inducing apoptosis and autophagy in cancer cells (Gul et al., 2018).

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-yl)propan-2-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10(9-12-5-4-8-19-12)16-20(17,18)14-7-3-6-13(15)11(14)2/h3-8,10,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELHBLLUNCFBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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